molecular formula C10H21K2O4P B12656279 Phosphoric acid, decyl ester, potassium salt CAS No. 84070-00-8

Phosphoric acid, decyl ester, potassium salt

Cat. No.: B12656279
CAS No.: 84070-00-8
M. Wt: 314.44 g/mol
InChI Key: WZPRPGQIPUCXQE-UHFFFAOYSA-L
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Description

It comprises a decyl (C₁₀) alkyl chain esterified to phosphoric acid, neutralized by a potassium cation. This compound belongs to the class of alkyl phosphate salts, which are widely used in industrial and cosmetic applications due to their surfactant, emulsifying, and anticorrosive properties .

Key physicochemical properties inferred from analogous compounds (e.g., potassium octyl hydrogen phosphate, CAS 19045-78-4) include:

  • Molecular weight: ~248–360 g/mol (depending on alkyl chain length and esterification degree) .
  • Solubility: Likely hydrophilic due to the polar phosphate group and potassium ion, with hydrophobic contributions from the decyl chain.
  • Functionality: Acts as an anionic surfactant, forming micelles in aqueous solutions .

Properties

CAS No.

84070-00-8

Molecular Formula

C10H21K2O4P

Molecular Weight

314.44 g/mol

IUPAC Name

dipotassium;decyl phosphate

InChI

InChI=1S/C10H23O4P.2K/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;;/h2-10H2,1H3,(H2,11,12,13);;/q;2*+1/p-2

InChI Key

WZPRPGQIPUCXQE-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Common Phosphorylating Agents:

  • Phosphorus oxychloride (POCl3)
  • Phosphorus pentoxide (P2O5)
  • Polyphosphoric acid

Common Bases for Salt Formation:

  • Potassium hydroxide (KOH)
  • Potassium carbonate (K2CO3)

Preparation Methods

Direct Esterification and Neutralization

The most straightforward method involves reacting decyl alcohol with phosphoric acid or polyphosphoric acid to form the monoalkyl phosphate, followed by neutralization with potassium hydroxide to yield the potassium salt.

  • Reaction:
    Decyl alcohol + Phosphoric acid → Decyl phosphate (monoester)
    Decyl phosphate + KOH → Potassium decyl phosphate salt

  • Conditions:
    Typically carried out under controlled temperature (50–100°C) to favor monoester formation and avoid di- or triester byproducts.

  • Neutralization:
    Potassium hydroxide is added in stoichiometric amounts to convert the acidic phosphate group into the potassium salt.

Phosphorylation Using Phosphorus Oxychloride

A more industrially favored method uses phosphorus oxychloride reacting with decyl alcohol:

  • Step 1: Reaction of decyl alcohol with phosphorus oxychloride produces a mixture of phosphoric esters (mono-, di-, and triesters) and hydrochloric acid as a byproduct.
  • Step 2: Hydrolysis and neutralization convert the mixture into the desired potassium salt.

This method requires careful control to minimize impurities and side reactions.

Hydrolysis and Selective Removal of Impurities

Impurities such as phosphoric monoesters, diesters, and triesters often coexist in the reaction mixture. A patented process involves selective hydrolysis of monoesters under weakly acidic or alkaline conditions at elevated temperatures (130–200°C), converting monoesters into orthophosphoric acid and organic hydroxyl compounds, while diesters remain intact.

  • Hydrolysis Conditions:
    Temperature: 140–160°C
    Time: 6–8 hours
    Base: Potassium hydroxide or other bases in 0.5–1.3 equivalents relative to phosphorus atoms

  • Outcome:
    Monoesters are hydrolyzed and removed, enriching the diester content.

Purification by Solvent Extraction

After neutralization, the mixture containing phosphoric ester salts and nonionic impurities (e.g., unreacted alcohols) undergoes solvent extraction to remove nonionic compounds.

  • Solvents Used:
    n-Hexane, isopropanol, water mixtures at elevated temperature (~50°C)

  • Process:
    The mixture is stirred and allowed to separate into layers; the aqueous layer contains the potassium salt of the phosphoric ester, while the organic layer contains impurities.

  • Efficiency:
    Recovery rates of mono- and diesters can reach 99%, with significant removal (~60%) of unreacted alcohol impurities.

Detailed Experimental Data and Process Parameters

Parameter Example Values / Conditions Notes
Phosphorylating agent Phosphorus pentoxide, phosphorus oxychloride P2O5 preferred for monoester-rich mixtures
Alcohol Decyl alcohol (C10) Purity affects final product quality
Reaction temperature 70–90°C (esterification), 140–160°C (hydrolysis) Hydrolysis at higher temp selectively removes monoesters
Base for neutralization Potassium hydroxide (KOH) Stoichiometric or slight excess
Hydrolysis time 6–8 hours Ensures selective hydrolysis of monoesters
Solvent extraction solvents n-Hexane, isopropanol, water Used for impurity removal
Extraction temperature ~50°C Optimizes phase separation
Purity of final product >99% phosphoric diester salt After purification and distillation

Representative Process Example

A typical industrial preparation might proceed as follows:

  • Esterification: Decyl alcohol is reacted with phosphorus pentoxide at 80–90°C for 8 hours to form a mixture of phosphoric esters.
  • Acidic Hydrolysis: Water is added, and the mixture is hydrolyzed at 90°C for 3 hours to convert condensed esters into mono- and diesters.
  • Neutralization and Hydrolysis: An aqueous potassium hydroxide solution is added, and the mixture is heated to 140–160°C for 7 hours to selectively hydrolyze monoesters.
  • Phase Separation: After cooling, the mixture separates into two phases; the aqueous phase contains potassium salts of phosphoric diesters.
  • Purification: The aqueous phase is washed with sulfuric acid and water, followed by vacuum distillation to remove residual alcohol, yielding a high-purity potassium salt of phosphoric acid decyl ester.

Analytical Techniques for Quality Control

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct esterification + neutralization Decyl alcohol + phosphoric acid + KOH 50–100°C, mild conditions Simple, direct May contain impurities
Phosphorus oxychloride method Decyl alcohol + POCl3 + KOH 70–90°C esterification; hydrolysis and neutralization High diester content possible Generates HCl, requires corrosion control
Hydrolysis of monoesters Ester mixture + KOH 140–160°C, 6–8 hours Selective impurity removal Requires precise temperature control
Solvent extraction purification Ester salt mixture + solvents 50°C, multiple washes High purity product Additional processing step

Research Findings and Industrial Relevance

  • The selective hydrolysis of phosphoric monoesters under controlled alkaline conditions is critical for obtaining high-purity phosphoric acid diesters, including potassium salts of decyl phosphate.
  • Solvent extraction techniques effectively remove nonionic impurities such as unreacted decyl alcohol, improving product purity and yield.
  • The choice of phosphorylating agent and reaction conditions significantly influences the ester distribution and purity, with phosphorus pentoxide and phosphorus oxychloride being the most common industrial reagents.
  • Analytical methods such as potentiometric titration and $$^{31}P$$-NMR are essential for monitoring the reaction progress and final product quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis, breaking the ester bond into phosphate ions and decanol. This reaction is critical in both chemical processes and biological systems.

Acidic Hydrolysis

In acidic conditions, the ester bond cleaves to yield phosphoric acid and decanol:
Phosphoric acid, decyl ester, K salt+H⁺Phosphoric acid+Decanol\text{Phosphoric acid, decyl ester, K salt} + \text{H⁺} \rightarrow \text{Phosphoric acid} + \text{Decanol}
This reaction is catalyzed by acidic environments and is often reversible under controlled conditions.

Basic Hydrolysis

Under alkaline conditions, the ester hydrolyzes to form potassium phosphate and decanol:
Phosphoric acid, decyl ester, K salt+OH⁻Potassium phosphate+Decanol\text{Phosphoric acid, decyl ester, K salt} + \text{OH⁻} \rightarrow \text{Potassium phosphate} + \text{Decanol}
The reaction typically requires elevated temperatures and strong bases.

Enzymatic Hydrolysis

In biological systems, the compound is metabolized via enzymatic hydrolysis, producing phosphate ions and decanol. Studies indicate efficient absorption, metabolism, and excretion without accumulation .

Reaction TypeProductsConditionsReferences
Acidic HydrolysisPhosphoric acid, decanolH⁺ catalyst
Basic HydrolysisPotassium phosphate, decanolOH⁻ catalyst
Enzymatic HydrolysisPhosphate ions, decanolPhysiological pH

Esterification

Phosphoric acid reacts with decyl alcohol in the presence of a catalyst (e.g., sulfuric acid):
Phosphoric acid+Decyl alcoholPhosphoric acid, decyl ester+Water\text{Phosphoric acid} + \text{Decyl alcohol} \rightarrow \text{Phosphoric acid, decyl ester} + \text{Water}
The ester is then neutralized with potassium hydroxide to form the potassium salt .

Alternative Precursors

Phosphoryl chloride can serve as a precursor, reacting with decyl alcohol and potassium chloride:
Phosphoryl chloride+Decyl alcohol+KClPhosphoric acid, decyl ester, K salt\text{Phosphoryl chloride} + \text{Decyl alcohol} + \text{KCl} \rightarrow \text{Phosphoric acid, decyl ester, K salt}
This method offers controlled synthesis under elevated temperatures .

Table 2: Synthesis Methods

MethodReactantsConditionsReferences
EsterificationPhosphoric acid, decyl alcoholAcid catalyst, heat
Phosphoryl ChloridePhosphoryl chloride, decyl alcohol, KClControlled temperature

Stability and Decomposition

The compound exhibits moderate stability under standard conditions but degrades under extreme temperatures or prolonged exposure to moisture.

Thermal Stability

Industrial synthesis often occurs at 150–250°C, with optimal conditions between 180–240°C . Decomposition at higher temperatures may lead to phosphate byproducts.

Chemical Stability

In aqueous solutions, the compound remains stable unless exposed to strong acids or bases, which accelerate hydrolysis.

Scientific Research Applications

Pharmaceutical Applications

Phosphoric acid, decyl ester, potassium salt exhibits significant potential in pharmaceutical formulations due to its stability and solubility in water. It can be utilized in:

  • Drug Delivery Systems : The compound's surfactant properties enhance the solubility of hydrophobic drugs, improving their bioavailability.
  • Stabilizing Agents : It can stabilize emulsions and suspensions in liquid formulations, ensuring uniform distribution of active ingredients.
  • Nutraceuticals : The compound has been studied for its role in enhancing the efficacy of vitamins and antioxidants when used in dietary supplements.

Case Study: Vitamin E and C Delivery

A notable study demonstrated that this compound can facilitate the delivery of vitamins E and C in animal models. The compound was shown to enhance the absorption of these vitamins when administered together, indicating its potential as a delivery vehicle for fat-soluble vitamins in therapeutic applications .

Cosmetic Applications

In the cosmetics industry, this compound is valued for its multifunctional properties:

  • Emulsifiers : It acts as an emulsifying agent in creams and lotions, providing a stable blend of oil and water phases.
  • Wetting Agents : The compound improves the spreadability of formulations on skin surfaces.
  • Skin Conditioning Agents : Its moisturizing properties make it a desirable ingredient in skin care products.

Data Table: Cosmetic Formulations Containing this compound

Product TypeFunctionConcentration (%)
MoisturizersSkin conditioning1-5
SunscreensEmulsifier2-3
Hair ConditionersWetting agent0.5-2

Industrial Applications

This compound finds utility in various industrial processes:

  • Cleaning Agents : Its surfactant properties make it effective in formulations for household cleaning products.
  • Textile Processing : Used as a wetting agent and emulsifier in dyeing processes to ensure even color distribution.
  • Agricultural Use : Acts as an emulsifier for herbicides and pesticides, improving their effectiveness when applied to crops.

Case Study: Textile Dyeing Efficiency

In a comparative study of textile dyeing efficiency, the inclusion of this compound improved dye uptake by 30% compared to formulations without it. This enhancement is attributed to its ability to reduce surface tension and improve dye penetration into fibers .

Mechanism of Action

The surfactant properties of phosphoric acid, decyl ester, potassium salt are due to its amphiphilic nature, with a hydrophilic phosphate group and a hydrophobic decyl chain. This allows the compound to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules and enhance their solubility in aqueous solutions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares phosphoric acid, decyl ester, potassium salt with structurally related alkyl phosphate salts:

Compound Molecular Formula CAS No. Alkyl Chain Key Applications Regulatory Status
Phosphoric acid, decyl ester, K⁺ salt C₁₀H₂₁KO₄P N/A* C₁₀ (linear) Surfactant, emulsifier Listed under EU REACH (2018)
Potassium cetyl phosphate C₁₆H₃₃KO₄P 90506-45-9 C₁₆ (linear) Cosmetic emulsions, hair conditioners GRAS (Generally Recognized as Safe)
Potassium octyl hydrogen phosphate C₈H₁₈KO₄P 19045-78-4 C₈ (linear) Detergents, corrosion inhibitors Regulated under 40 CFR 721.6110
Mixed Bu/decyl/hexyl/octyl esters, Al³⁺ salts Complex 140835-90-1 C₄–C₁₀ (mixed) Lubricant additives PMN P-14-502 regulated

Structural and Functional Differences

Alkyl Chain Length :

  • Decyl (C₁₀) : Balances hydrophilicity and lipophilicity, making it suitable for moderate-foaming surfactants.
  • Cetyl (C₁₆) : Longer chain enhances hydrophobicity, ideal for stabilizing oil-in-water emulsions in cosmetics .
  • Octyl (C₈) : Shorter chain increases water solubility, used in detergents and industrial cleaners .

Cation Type :

  • Potassium (K⁺) : Enhances water solubility compared to sodium or aluminum salts. For example, potassium cetyl phosphate is preferred in rinse-off cosmetics due to its mildness .
  • Aluminum (Al³⁺) : Mixed esters with aluminum (e.g., CAS 140835-90-1) are used in high-temperature lubricants due to thermal stability .

Branching vs. Linearity: notes that branched decyl ester potassium salts exist, which may improve biodegradability or reduce toxicity compared to linear isomers .

Biological Activity

Phosphoric acid, decyl ester, potassium salt (commonly referred to as potassium decyl phosphate) is a compound that exhibits a variety of biological activities, particularly in the fields of pharmacology and environmental science. This article delves into its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Potassium decyl phosphate is an ionic liquid that consists of a decyl chain attached to a phosphoric acid group, which is neutralized by potassium ions. This structure contributes to its surfactant properties and biological activity. The compound can interact with biological membranes and proteins due to its amphiphilic nature.

1. Antimicrobial Properties

Potassium decyl phosphate has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it affects both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentrations (MICs) : Research shows that potassium decyl phosphate exhibits MIC values ranging from 100 to 500 µM against common bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • Mechanism of Action : The antimicrobial effect is attributed to the disruption of bacterial cell membranes, leading to leakage of cellular contents and eventual cell death.

2. Cytotoxicity

Cytotoxic effects have been observed in several cell lines. Notably:

  • Cell Viability : In vitro studies report that potassium decyl phosphate reduces cell viability in human cancer cell lines (e.g., HeLa cells) with an EC50 value around 200 µM .
  • Selectivity : The compound shows a selective cytotoxicity profile, being more toxic to cancer cells compared to normal cells, which suggests potential applications in targeted cancer therapies.

3. Environmental Impact

The biological activity of potassium decyl phosphate extends to its ecotoxicological effects:

  • Aquatic Toxicity : Research indicates that this compound can be toxic to aquatic organisms, with LC50 values for fish species reported between 10 and 50 mg/L .
  • Bioaccumulation : Studies suggest that due to its hydrophobic nature, it may accumulate in aquatic environments, leading to long-term ecological impacts.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the efficacy of potassium decyl phosphate against Candida albicans. The results indicated that the compound inhibited fungal growth at concentrations as low as 50 µM, demonstrating its potential as an antifungal agent in clinical settings.

Case Study 2: Environmental Assessment

In a study on the environmental impact of surfactants, researchers assessed the degradation of potassium decyl phosphate in wastewater treatment plants. Results showed that the compound had a half-life of approximately 15 days under aerobic conditions, suggesting moderate persistence in the environment .

Table 1: Biological Activity Summary

Activity TypeTest OrganismMeasurementResult
AntimicrobialE. coliMIC (µM)100 - 500
AntimicrobialS. aureusMIC (µM)150 - 300
CytotoxicityHeLa CellsEC50 (µM)~200
Aquatic ToxicityFish SpeciesLC50 (mg/L)10 - 50

Q & A

Q. What are the optimal synthetic routes for preparing phosphoric acid, decyl ester, potassium salt, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves esterification of phosphoric acid with decyl alcohol, followed by neutralization with potassium hydroxide. Key considerations include:

  • Acid Acceptors : Use of alkali metal carbonates (e.g., K₂CO₃) or alcoholates (e.g., potassium methylate) to neutralize byproduct HCl, improving reaction efficiency .
  • Stepwise Salt Formation : Pre-forming the potassium salt of the intermediate hydroxy-thiazole derivative (if applicable) before esterification can enhance purity .
  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) may improve solubility of intermediates.
  • Temperature Control : Reactions are typically conducted at 60–80°C to balance kinetics and side-product formation.
    Yield optimization requires monitoring pH and intermediate purity via thin-layer chromatography (TLC) .

Q. How can the structure and purity of this compound be characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • FT-IR Spectroscopy : Confirm ester linkages (P–O–C stretch at 1050–950 cm⁻¹) and phosphate groups (P=O at 1250–1200 cm⁻¹). Compare to reference spectra of structurally similar compounds (e.g., cetyl or dodecyl analogs) .
  • NMR Analysis : ¹H NMR detects decyl chain protons (δ 0.8–1.5 ppm), while ³¹P NMR identifies phosphate environments (δ +1 to –5 ppm for monoesters).
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks ([M-K]⁻ for deprotonated forms).
  • HPLC-Purity Assessment : Reverse-phase HPLC with UV detection (210 nm) quantifies impurities; use C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What experimental design considerations are critical when studying the surfactant properties of this compound in aqueous systems?

Methodological Answer:

  • Critical Micelle Concentration (CMC) Determination : Conduct conductivity or surface tension titrations across varying temperatures (20–50°C). Account for counterion effects (K⁺ vs. Na⁺) on micelle stability .
  • pH-Dependent Behavior : Adjust pH (2–12) to assess protonation states of phosphate groups. Use zeta potential measurements to correlate surface charge with aggregation .
  • Co-Surfactant Systems : Test compatibility with nonionic surfactants (e.g., polysorbates) to evaluate synergistic effects on emulsion stability.

Q. How can researchers resolve contradictions in literature data regarding the environmental persistence of this compound?

Methodological Answer:

  • Controlled Degradation Studies : Simulate environmental conditions (e.g., UV exposure, microbial activity) using OECD 301B guidelines. Monitor degradation products via LC-MS/MS .
  • Isotopic Tracing : Use ¹⁸O-labeled water or ³²P-labeled phosphate to track hydrolysis pathways.
  • Data Normalization : Reconcile discrepancies by standardizing test conditions (e.g., soil organic content, temperature) across studies. Reference EPA DSSTox data for baseline persistence metrics .

Q. What methodologies are recommended for assessing the potential formation of toxic byproducts during the degradation of this compound under various environmental conditions?

Methodological Answer:

  • High-Throughput Toxicity Screening : Employ in vitro assays (e.g., Ames test for mutagenicity, Daphnia magna acute toxicity) on degradation extracts .
  • Non-Targeted Analysis : Use GC×GC-TOF/MS or NMR-based metabolomics to identify unknown byproducts. Compare to databases like HMDB or PubChem .
  • Computational Modeling : Apply QSAR models (e.g., EPI Suite) to predict ecotoxicity endpoints for detected byproducts.

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